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Compound of Interest

Compound Name: N-(3-Hydroxypropyl)phthalimide

Cat. No.: B1200213

Spectroscopic and Synthesis Guide to N-(3-
Hydroxypropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of
N-(3-Hydroxypropyl)phthalimide, a valuable building block in medicinal chemistry and
materials science. This document details the experimental procedures for its preparation and
analysis, presenting key spectroscopic data in a clear and accessible format.

Synthesis of N-(3-Hydroxypropyl)phthalimide

A widely used and efficient method for the synthesis of N-(3-Hydroxypropyl)phthalimide
involves the condensation reaction between phthalic anhydride and 3-amino-1-propanol.

Experimental Protocol: Synthesis

Materials:
e Phthalic anhydride
e 3-Amino-1-propanol

» Glacial acetic acid (optional, as solvent)
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» Ethanol (for recrystallization)

Procedure: A mixture of phthalic anhydride (1 equivalent) and 3-amino-1-propanol (1
equivalent) is heated, typically at a temperature range of 160-180°C.[1] The reaction can be
carried out neat or in a high-boiling solvent such as glacial acetic acid. The reaction mixture is
heated for approximately 2 to 4 hours, during which the formation of the imide ring occurs with
the elimination of water. The progress of the reaction can be monitored by thin-layer
chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature,
and the resulting solid product is collected.

Purification: The crude N-(3-Hydroxypropyl)phthalimide is purified by recrystallization from a

suitable solvent, such as ethanol, to yield a white crystalline solid. The purity of the final product
can be assessed by its melting point and spectroscopic analysis. The reported melting point for
N-(3-Hydroxypropyl)phthalimide is in the range of 74-76°C.[1]

Spectroscopic Characterization

The structural confirmation of synthesized N-(3-Hydroxypropyl)phthalimide is achieved
through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(3-
Hydroxypropyl)phthalimide by providing information about the chemical environment of the
hydrogen (*H) and carbon (33C) atoms.

1H NMR Spectroscopy

The *H NMR spectrum of N-(3-Hydroxypropyl)phthalimide exhibits characteristic signals for
the aromatic protons of the phthalimide group and the aliphatic protons of the 3-hydroxypropyl
chain.

Table 1: *H NMR Spectroscopic Data for N-(3-Hydroxypropyl)phthalimide
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~7.85 m 2H Aromatic (H-4, H-7)
~7.72 m 2H Aromatic (H-5, H-6)
~3.80 t 2H N-CHz-
~3.65 t 2H -CH2-OH
~1.90 p 2H -CH2-CH2-CHa2-
~2.50 br s 1H -OH

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. 'm' denotes a multiplet, 't' a triplet, 'p' a pentet, and 'br s' a broad singlet.

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for N-(3-Hydroxypropyl)phthalimide

Chemical Shift (8) ppm

Assignment

~168.4 C=0 (imide)

~134.0 Aromatic (C-5, C-6)
~132.1 Aromatic (C-3a, C-7a)
~123.2 Aromatic (C-4, C-7)
~59.5 -CH2-OH

~38.0 N-CH2-

~30.5 -CH2-CH2-CH:-

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in N-(3-
Hydroxypropyl)phthalimide. The spectrum shows characteristic absorption bands for the
imide and hydroxyl groups.

Table 3: IR Spectroscopic Data for N-(3-Hydroxypropyl)phthalimide

Wavenumber (cm—?) Intensity Assignment

~3450 Strong, Broad O-H stretch (hydroxyl)

~3050 Medium C-H stretch (aromatic)

~2940, ~2870 Medium C-H stretch (aliphatic)

1770 Strong Cc=0 stretc.:h (imide,
asymmetric)

~1710 Strong C=0 stretch (imide, symmetric)

~1600 Medium C=C stretch (aromatic)

~1400 Strong C-N stretch (imide)

~1050 Strong C-O stretch (primary alcohol)

720 Strong C-H bend (ortho-disubstituted

benzene)

Note: Peak positions and intensities are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its identity. For N-(3-Hydroxypropyl)phthalimide
(C11H11NO3), the expected molecular weight is approximately 205.21 g/mol .

Mass Spectrum Analysis: The mass spectrum would be expected to show a molecular ion peak
(IM]*) at m/z 205. The fragmentation pattern of N-substituted phthalimides often involves
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characteristic losses. Common fragmentation pathways for N-(3-Hydroxypropyl)phthalimide
may include:

+ Loss of the propyl alcohol chain: Cleavage of the N-C bond can lead to the formation of the
stable phthalimide radical cation at m/z 147.

¢ Loss of water: Dehydration from the hydroxyl group can result in a fragment at m/z 187.

» Cleavage of the propyl chain: Fragmentation of the C-C bonds within the propyl group can
lead to various smaller fragments.

Experimental Workflow Visualization

The general workflow for the synthesis and spectroscopic analysis of N-(3-
Hydroxypropyl)phthalimide can be visualized as follows:

NMR Spectroscopy
(*H and 5C)

IR Spectroscopy

Phthalic Anhydride + o I
2 Amine.1.propand) Heating (160-180°C) Crude N-(3-Hydroxypropyl)phthalimide Pure N-(3-Hydroxypropyl)phthalimide I

Data Table
(Peak Assignments)

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic analysis of N-(3-
Hydroxypropyl)phthalimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-(3-Hydroxypropyl)phthalimide spectroscopic data
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200213#n-3-hydroxypropyl-phthalimide-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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